![molecular formula C18H20N3O7P B11405150 Diethyl {5-[(furan-2-ylmethyl)amino]-2-(4-nitrophenyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11405150.png)
Diethyl {5-[(furan-2-ylmethyl)amino]-2-(4-nitrophenyl)-1,3-oxazol-4-yl}phosphonate
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Overview
Description
DIETHYL (5-{[(FURAN-2-YL)METHYL]AMINO}-2-(4-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a furan ring, an oxazole ring, and a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL (5-{[(FURAN-2-YL)METHYL]AMINO}-2-(4-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of α-haloketones with amides.
Coupling Reactions: The furan and oxazole rings are then coupled using a suitable linker, such as a phosphonate group, under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
DIETHYL (5-{[(FURAN-2-YL)METHYL]AMINO}-2-(4-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Various substituted phosphonates
Scientific Research Applications
DIETHYL (5-{[(FURAN-2-YL)METHYL]AMINO}-2-(4-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of DIETHYL (5-{[(FURAN-2-YL)METHYL]AMINO}-2-(4-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to antibacterial or anticancer effects. The phosphonate group can mimic phosphate groups, allowing the compound to interfere with enzymatic processes.
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: An antibacterial agent with a similar furan ring structure.
Oxazolidinones: A class of antibiotics with an oxazole ring.
Phosphonates: Compounds with a phosphonate group used in various applications.
Uniqueness
DIETHYL (5-{[(FURAN-2-YL)METHYL]AMINO}-2-(4-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE is unique due to its combination of a furan ring, an oxazole ring, and a phosphonate group, which imparts distinct chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C18H20N3O7P |
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Molecular Weight |
421.3 g/mol |
IUPAC Name |
4-diethoxyphosphoryl-N-(furan-2-ylmethyl)-2-(4-nitrophenyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C18H20N3O7P/c1-3-26-29(24,27-4-2)18-17(19-12-15-6-5-11-25-15)28-16(20-18)13-7-9-14(10-8-13)21(22)23/h5-11,19H,3-4,12H2,1-2H3 |
InChI Key |
ZIYRIKCHDYCVLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])NCC3=CC=CO3)OCC |
Origin of Product |
United States |
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